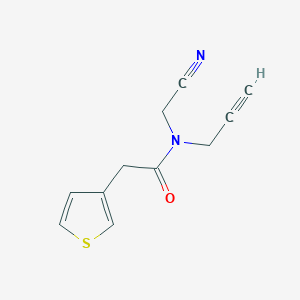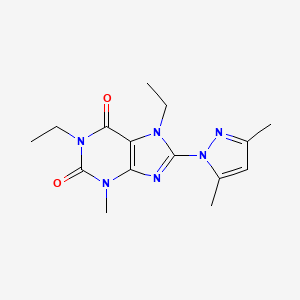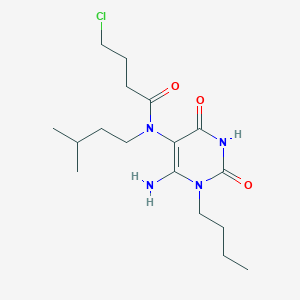
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-methoxypyridine.
Grignard Reaction: The 2-bromo-6-methoxypyridine undergoes a Grignard reaction with isopropylmagnesium chloride to form the corresponding pyridyl magnesium bromide.
Addition of Amine: The pyridyl magnesium bromide is then reacted with ®-1-chloropropan-2-amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium hydride or lithium diisopropylamide can be used as bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
(2R)-2-(6-Ethoxypyridin-2-yl)propan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
(2R)-2-(6-Hydroxypyridin-2-yl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(2R)-2-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where the methoxy group enhances the desired activity or selectivity.
Propriétés
IUPAC Name |
(2R)-2-(6-methoxypyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLIMWKAOLKMGI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2828792.png)
![1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2828794.png)


![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2828800.png)


![2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)
![N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2828805.png)
![1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2828806.png)
